6,6-Difluorospiro[3.3]heptane-2-carbaldehyde
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Overview
Description
6,6-Difluorospiro[33]heptane-2-carbaldehyde is a unique chemical compound characterized by its spirocyclic structure and the presence of two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde typically involves the use of fluorinated precursors. One common method includes the reaction of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with appropriate reagents to form the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid.
Reduction: 6,6-Difluorospiro[3.3]heptane-2-methanol.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
6,6-Difluorospiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism by which 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde exerts its effects is primarily through its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides conformational rigidity, which can influence the compound’s biological activity and selectivity.
Comparison with Similar Compounds
- 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
- 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
- 2,2-Difluorospiro[3.3]heptane
Uniqueness: 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde is unique due to its aldehyde functional group, which provides versatility in chemical reactions. The presence of two fluorine atoms enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the spirocyclic structure imparts conformational rigidity, making it a valuable scaffold in the design of novel compounds .
Biological Activity
6,6-Difluorospiro[3.3]heptane-2-carbaldehyde is a novel compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This compound belongs to a class of organofluorine compounds, which are known for their diverse biological activities and enhanced pharmacological profiles compared to their non-fluorinated counterparts. The spirocyclic nature of this compound offers conformational rigidity, which can be advantageous in drug design.
Synthesis and Structural Characteristics
The synthesis of this compound has been achieved through various methodologies, primarily involving the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor. This synthetic route allows for the production of various mono- and bifunctionalized derivatives on a multigram scale, facilitating the exploration of their biological activities .
Key Structural Features:
- Fluorine Substitution : The presence of fluorine atoms enhances metabolic stability and alters lipophilicity, which can significantly impact the compound's bioavailability.
- Spirocyclic Framework : The spiro structure provides a unique three-dimensional conformation that may influence interactions with biological targets.
The biological activity of this compound is attributed to its ability to mimic certain functional groups found in biologically active molecules. The difluoromethyl group can act as a bioisostere for carbonyl functionalities, potentially enhancing binding affinity to target enzymes or receptors .
Pharmacological Profiles
Research indicates that compounds containing the difluorospiro[3.3]heptane scaffold exhibit improved pharmacological profiles compared to traditional cycloalkane derivatives. Specifically:
- Increased Aqueous Solubility : Modifications in lipophilicity allow for better solubility in biological systems, enhancing absorption and distribution.
- Metabolic Stability : The fluorinated structure is less susceptible to metabolic degradation, prolonging the compound's action in vivo .
Case Studies and Research Findings
Several studies have explored the biological implications of 6,6-difluorospiro[3.3]heptane derivatives:
- Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .
- Antimicrobial Properties : Compounds derived from the spiro framework have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria. The unique structural attributes contribute to their effectiveness by disrupting bacterial cell membranes .
- Pain Management : Some derivatives have been investigated for their potential as inhibitors of voltage-gated sodium channels (Nav1.8), which play a critical role in pain signaling pathways. This suggests a possible application in pain relief therapies .
Comparative Analysis
The following table summarizes the biological activity and properties of this compound compared to other similar compounds:
Compound | Biological Activity | Lipophilicity (LogP) | Metabolic Stability | Solubility |
---|---|---|---|---|
This compound | Anticancer, Antimicrobial | Moderate | High | Improved |
Gem-Difluorocyclohexane | Anticancer | High | Moderate | Low |
4-Fluorobenzaldehyde | Antimicrobial | Low | Low | Moderate |
Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c9-8(10)4-7(5-8)1-6(2-7)3-11/h3,6H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPMFJYCAWJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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